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  • Product: 5-Bromo-isothiazole-3-carboxylic acid
  • CAS: 4576-89-0

Core Science & Biosynthesis

Foundational

5-Bromo-isothiazole-3-carboxylic acid CAS 13429-22-6 safety data sheet

An In-depth Technical Guide to the Safety Profile of 5-Bromo-isothiazole-3-carboxylic acid Introduction to 5-Bromo-isothiazole-3-carboxylic acid 5-Bromo-isothiazole-3-carboxylic acid belongs to the isothiazole class of h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 5-Bromo-isothiazole-3-carboxylic acid

Introduction to 5-Bromo-isothiazole-3-carboxylic acid

5-Bromo-isothiazole-3-carboxylic acid belongs to the isothiazole class of heterocyclic compounds. The isothiazole nucleus is a key feature in various biologically active molecules, notably for their bacteriostatic and fungistatic properties.[2] As such, derivatives of isothiazole are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of a bromine atom and a carboxylic acid group on the isothiazole ring suggests that this compound is a reactive building block in organic synthesis. Given the known biological activity of isothiazolinones, which includes being potent sensitizers, it is imperative to handle all derivatives, including 5-Bromo-isothiazole-3-carboxylic acid, with a high degree of caution.[2]

Hazard Identification and Classification

While a specific classification for 5-Bromo-isothiazole-3-carboxylic acid is not available, data from analogous bromo-substituted heterocyclic carboxylic acids indicate the following potential hazards:

  • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[3][4][5]

  • Serious Eye Irritation (Category 2/2A): Likely to cause serious eye irritation.[3][4][5]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[3][6]

  • Harmful if Swallowed (Acute Toxicity, Category 4): Based on data for similar compounds, it may be harmful if ingested.[3]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

Physicochemical Information

Quantitative data for the target compound is scarce. The table below presents information for the target compound and a closely related methyl ester.

PropertyValueSource
Chemical Name 5-Bromo-isothiazole-3-carboxylic acidJ&W Pharmlab[1]
CAS Number 4576-89-0J&W Pharmlab[1]
Molecular Formula C₄H₂BrNO₂SJ&W Pharmlab[1]
Molecular Weight 208.03 g/mol J&W Pharmlab[1]
Related Compound 3-Isothiazolecarboxylic acid, 5-bromo-, methyl esterChemicalBook[7]
Related CAS 4667-05-4ChemicalBook[7]
Related M.P. 36-39 °CChemicalBook[7]
Related B.P. 198.2±33.0 °C (Predicted)ChemicalBook[7]

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is the compound's irritant nature and the potential for sensitization. The primary objective is to prevent any direct contact with the substance.

Engineering Controls

All work with 5-Bromo-isothiazole-3-carboxylic acid should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[8] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure risk.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or OSHA regulations.[3]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Clothing: A lab coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a particulate respirator (e.g., P95 or P1 type). For higher-level protection, a respirator with ABEK-P2 cartridges may be necessary.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eyes Eye Protection (Goggles/Face Shield) Hands Hand Protection (Nitrile Gloves) Eyes->Hands Body Body Protection (Lab Coat) Hands->Body Respiratory Respiratory Protection (As Needed) Body->Respiratory End Proceed with Experiment Respiratory->End Start Before Handling Chemical Start->Eyes

Caption: Required Personal Protective Equipment workflow.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10]

  • Conditions to Avoid: Avoid the formation of dust.[3] Protect from moisture and excess heat.[3][11]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and amines.[3][4]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get immediate medical attention.[3][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person feels unwell, call a poison control center or doctor.[3][6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[3][10]

First_Aid_Flowchart cluster_routes Route of Exposure Exposure Exposure Occurs Eyes Eye Contact Exposure->Eyes Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion RinseEyes Rinse with water for 15 min Eyes->RinseEyes WashSkin Wash with soap and water Skin->WashSkin if irritation persists FreshAir Move to Fresh Air Inhalation->FreshAir if symptoms persist RinseMouth Rinse Mouth Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Medical Attention RinseEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical if symptoms persist RinseMouth->Medical

Caption: First-aid response to chemical exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]

  • Specific Hazards: Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[4][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9][12]

Stability and Reactivity

  • Reactivity: No specific data is available, but it is not expected to be pyrophoric or explosive.

  • Chemical Stability: Stable under recommended storage conditions.[3][4]

  • Possibility of Hazardous Reactions: Hazardous polymerization will not occur.[3][4]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[3][4]

  • Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][4]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and bromine-containing compounds.[3][4][12]

Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological studies for 5-Bromo-isothiazole-3-carboxylic acid were found. The toxicological profile is inferred from its classification as an irritant and potentially harmful if swallowed. The chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

  • Ecological Information: No data is available on the environmental impact of this compound. It should not be allowed to enter drains or the environment.[9][13]

  • Endocrine Disruption: This product class is not reported to contain any known or suspected endocrine disruptors.[3][4]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant, in accordance with all applicable local, state, and federal regulations. Contaminated packaging should be treated as the product itself.

References

  • AAPPTec. Safety Data Sheet: 5(6)-FTIC. Retrieved from [Link]

  • Castanheiro, R. A. P., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved from [Link]

Sources

Exploratory

Overview of isothiazole scaffolds in medicinal chemistry drug discovery

Executive Summary The isothiazole ring (1,2-thiazole) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its 1,3-isomer (thiazole) due to the presence of a weak, potentially reactive N–S bond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isothiazole ring (1,2-thiazole) represents a "privileged scaffold" in modern medicinal chemistry, distinct from its 1,3-isomer (thiazole) due to the presence of a weak, potentially reactive N–S bond. While historically underutilized due to synthetic challenges compared to isoxazoles or thiazoles, recent advances in C–H activation and oxidative cyclization have elevated its status.[1] This scaffold is critical for modulating lipophilicity (LogP), metabolic stability, and specific receptor binding profiles, particularly in CNS and anti-infective therapeutics.

Physicochemical & Electronic Profile

The isothiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur in a 1,2-relationship.[1][2] Its utility in drug design stems from its unique electronic distribution, which differs significantly from bioisosteres like thiazole (1,3-S,N), isoxazole (1,2-O,N), and pyridine.

Electronic Architecture
  • Aromaticity: Isothiazole possesses 6

    
    -electrons, but the aromatic character is lower than that of thiazole or thiophene due to the electronegativity difference between Nitrogen (3.04) and Sulfur (2.58) destabilizing the N–S bond.
    
  • Basicity: Isothiazole (

    
     of conjugate acid ~ -0.5) is significantly less basic than thiazole (
    
    
    
    ~ 2.[3]5) and pyridine (
    
    
    ~ 5.2). This low basicity prevents protonation at physiological pH, influencing membrane permeability and hERG channel avoidance.
  • The N–S "Warhead": The N–S bond is susceptible to reductive cleavage by nucleophiles (e.g., thiols in vivo), which can be exploited for prodrug strategies or covalent inhibition, though stable aromatic substitution usually prevents this in non-covalent drugs.

Comparative Bioisosteric Data

The following table summarizes the physicochemical shifts observed when "scaffold hopping" to an isothiazole core.

PropertyIsothiazole (1,2-S,N)Thiazole (1,3-S,N)Isoxazole (1,2-O,N)Med Chem Implication
H-Bond Acceptor Weak (N2)Moderate (N3)Moderate (N2)Isothiazole N is a poorer acceptor; reduces desolvation penalty.
Lipophilicity (

)
HighModerateLowIsothiazole increases LogP; useful for CNS penetration.
Metabolic Stability High (Ring)ModerateModerate (Ring opening)Isothiazole ring is generally robust against P450 oxidation unless activated.
Dipole Moment ~2.4 D~1.6 D~2.9 DAffects orientation in the binding pocket.

Synthetic Architectures

Constructing the isothiazole nucleus requires overcoming the instability of thiohydroxylamine intermediates.[1][4][5] Synthetic strategies are generally classified by retrosynthetic disconnection: Type A (N–S bond formation) and Type B (Cycloaddition/C–C bond formation).

Visualizing Synthetic Pathways

The following diagram outlines the decision logic for synthesizing substituted isothiazoles based on available precursors.

IsothiazoleSynthesis Start Target Isothiazole TypeA Type A: N-S Bond Formation (Oxidative Cyclization) Start->TypeA 3,5-Disubstituted TypeB Type B: Cycloaddition ([3+2] Cycloaddition) Start->TypeB 3,4-Disubstituted PrecursorA β-Amino Thioacrylamides or Enaminothiones TypeA->PrecursorA ReagentA Oxidant: I2, H2O2, or DMSO PrecursorA->ReagentA Product Functionalized Isothiazole Core ReagentA->Product PrecursorB Nitrile Sulfides (R-C≡N+-S-) + Alkynes TypeB->PrecursorB ReagentB Thermal Decarboxylation of Oxathiazolones PrecursorB->ReagentB ReagentB->Product

Figure 1: Retrosynthetic analysis for isothiazole construction. Type A routes are preferred for scale-up, while Type B routes offer unique regioselectivity.

Detailed Synthetic Protocols
Protocol A: Oxidative Cyclization (The "Standard" Route)

This method is preferred for generating 3,5-diaryl isothiazoles. It relies on the formation of the N–S bond from an acyclic precursor.

Step-by-Step Methodology:

  • Precursor Assembly: React a

    
    -keto ester or 1,3-diketone with thioacetamide (or ammonium thiocyanate) to generate the intermediate 
    
    
    
    -aminothioacrylamide.
  • Cyclization: Dissolve the intermediate (1.0 equiv) in Ethanol or DMSO.

  • Oxidation: Add Iodine (

    
    , 1.1 equiv) or Hydrogen Peroxide (
    
    
    
    ) dropwise at 0°C.
  • Reaction: Stir at room temperature for 2–4 hours. The mechanism involves iodination of the sulfur followed by nucleophilic attack by the nitrogen.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Causality: The use of Iodine creates a hypervalent sulfur species (


), which acts as a potent electrophile for the neighboring nitrogen, closing the ring under mild conditions without affecting sensitive functional groups.

Therapeutic Applications & Case Studies

CNS: The Lurasidone (Latuda) Example

Lurasidone is an atypical antipsychotic used for schizophrenia and bipolar depression. It features a 1,2-benzisothiazole moiety.[2][6][7][8]

  • Role of the Scaffold: The benzisothiazole ring mimics the indole core of serotonin but provides a distinct electrostatic profile.

  • Mechanism: It anchors the molecule in the orthosteric binding site of the Dopamine

    
     and Serotonin 
    
    
    
    receptors.
  • Structural Logic: The planar, aromatic isothiazole system engages in

    
     stacking interactions with phenylalanine residues (e.g., Phe389 in 
    
    
    
    ) deep within the receptor pocket. The lack of a basic nitrogen in the ring (unlike piperazine) prevents protonation at that specific site, maintaining the hydrophobic character required for the deep pocket.
Bioisosteric Scanning Workflow

When to select isothiazole over thiazole? Use the following logic flow:

BioisostereLogic Problem Lead Optimization Issue Check1 Is the Heterocycle Basic (pKa > 4)? Problem->Check1 Check2 Is Metabolic Stability Low? Check1->Check2 No (Need neutral) DecisionThiazole Select THIAZOLE (Moderate Basicity) Check1->DecisionThiazole Yes (Keep basicity) Check3 Need Higher Lipophilicity (CNS)? Check2->Check3 Yes DecisionIsothiazole Select ISOTHIAZOLE (Low Basicity, High LogP) Check3->DecisionIsothiazole Yes DecisionIsoxazole Select ISOXAZOLE (High Stability, Lower LogP) Check3->DecisionIsoxazole No

Figure 2: Decision matrix for scaffold hopping. Isothiazole is the optimal choice when reducing basicity and increasing lipophilicity are simultaneous goals.

Experimental Validation: Synthesis of 4-Cyanoisothiazole

A benchmark reaction for introducing the scaffold.

  • Reagents: Sodium dicyanoethylene-1-thiolate, Chloramine-T.

  • Procedure:

    • Suspend Sodium dicyanoethylene-1-thiolate (10 mmol) in Ethanol (50 mL).

    • Add Chloramine-T (12 mmol) portion-wise over 15 minutes at room temperature.

    • Observation: The reaction is exothermic; maintain temp < 40°C.

    • Stir for 1 hour.

  • Isolation: Filter the precipitated NaCl/sulfonamide byproduct. Concentrate the filtrate.

  • Yield: Recrystallize from ethanol to yield 3-amino-4-cyanoisothiazole (Yield ~85%).

  • Validation:

    
     NMR must show the characteristic C-5 signal at ~160 ppm (deshielded by S and N).
    

References

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles Source:Advanced Synthesis & Catalysis (2019/2025 update context) URL:[Link]

  • SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride Source:Sumitomo Kagaku Tech Review (2013) URL:[Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection (Relevant for scaffold properties) Source:Journal of Agricultural and Food Chemistry (2025) URL:[Link]

  • Lurasidone: A Review of its Properties and Therapeutic Potential Source:Drugs / PubMed URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-isothiazole-3-carboxylic Acid

Introduction 5-Bromo-isothiazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-isothiazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a structural motif found in a variety of biologically active compounds.[1][2] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The presence of both a carboxylic acid and a bromine atom on the isothiazole scaffold provides two reactive handles for further chemical modifications, making 5-bromo-isothiazole-3-carboxylic acid a versatile intermediate for the synthesis of more complex molecules.

This technical guide provides a comprehensive review of the primary synthesis pathways for 5-bromo-isothiazole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for each synthetic approach.

Synthesis Pathways

The synthesis of 5-bromo-isothiazole-3-carboxylic acid can be approached through several distinct routes. The most direct and recently reported method involves the functional group transformation of a pre-functionalized isothiazole. An alternative conceptual approach involves the construction of the isothiazole ring followed by or incorporating the desired functional groups.

Pathway 1: Hydrolysis of 5-Bromo-isothiazole-3-carboxamide

This is the most direct and high-yielding reported synthesis of 5-bromo-isothiazole-3-carboxylic acid.[2][4] The strategy relies on the conversion of the corresponding carboxamide to a carboxylic acid via a diazotization reaction.

Reaction Scheme

G cluster_0 Pathway 1: Hydrolysis of Carboxamide 5-Bromo-isothiazole-3-carboxamide 5-Bromo-isothiazole-3-carboxamide 5-Bromo-isothiazole-3-carboxylic_acid 5-Bromo-isothiazole-3-carboxylic_acid 5-Bromo-isothiazole-3-carboxamide->5-Bromo-isothiazole-3-carboxylic_acid NaNO2, TFA, 0 °C

Caption: Hydrolysis of 5-Bromo-isothiazole-3-carboxamide.

Mechanistic Insights

The reaction of a primary amide with sodium nitrite in the presence of a strong acid, such as trifluoroacetic acid (TFA), is a classic method for its conversion to a carboxylic acid. The reaction proceeds through the formation of a diazonium salt intermediate from the amide nitrogen. This intermediate is unstable and readily undergoes nucleophilic attack by water, which is present in the reaction mixture, leading to the liberation of nitrogen gas and the formation of the carboxylic acid. The use of trifluoroacetic acid as the solvent and acid catalyst facilitates the formation of the nitrosating agent (nitrosonium ion, NO+) from sodium nitrite.

Experimental Protocol

Synthesis of 3-Bromoisothiazole-5-carboxylic Acid (12) [2]

  • A suspension of 3-bromoisothiazole-5-carboxamide (41.4 mg, 0.20 mmol) in trifluoroacetic acid (0.5 mL) is cooled to approximately 0 °C in an ice bath.

  • Sodium nitrite (55.2 mg, 0.80 mmol) is added to the stirred suspension.

  • The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically within 15 minutes).

  • Upon completion, the reaction mixture is poured into water (5 mL).

  • The aqueous mixture is extracted with tert-butyl methyl ether (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.

  • The crude 3-bromoisothiazole-5-carboxylic acid can be purified by recrystallization from cyclohexane to afford colorless plates.

ParameterValue
Starting Material3-Bromoisothiazole-5-carboxamide
ReagentsSodium Nitrite, Trifluoroacetic Acid
Temperature0 °C
Reaction Time15 minutes
Yield95%
Precursor Synthesis: Preparation of 5-Bromo-isothiazole-3-carboxamide

The precursor for Pathway 1, 5-bromo-isothiazole-3-carboxamide, can be synthesized from isothiazole-5-carbonitrile through a hydration reaction. This multi-step approach begins with the construction of the isothiazole ring from a 1,2,3-dithiazole precursor.

Reaction Scheme

G cluster_1 Precursor Synthesis 1,2,3-Dithiazole_precursor 1,2,3-Dithiazole_precursor Isothiazole-5-carbonitrile Isothiazole-5-carbonitrile 1,2,3-Dithiazole_precursor->Isothiazole-5-carbonitrile HBr (gas) 5-Bromo-isothiazole-3-carboxamide 5-Bromo-isothiazole-3-carboxamide Isothiazole-5-carbonitrile->5-Bromo-isothiazole-3-carboxamide conc. H2SO4

Caption: Synthesis of 5-Bromo-isothiazole-3-carboxamide.

Mechanistic Considerations

The formation of the isothiazole ring from a 1,2,3-dithiazole precursor upon treatment with HBr involves a ring transformation reaction.[2] The subsequent hydration of the nitrile group to a carboxamide is a well-established acid-catalyzed process. Concentrated sulfuric acid protonates the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Experimental Protocol

Synthesis of Methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate (as an example of nitrile hydration) [5]

  • A suspension of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate (98.8 mg, 0.40 mmol) in concentrated sulfuric acid (4 mL) is stirred at approximately 20 °C.

  • The reaction is monitored by TLC until the starting material is consumed (approximately 18 hours).

  • The reaction mixture is then carefully poured onto ice.

  • The aqueous mixture is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and evaporated to yield the product.

Pathway 2: Direct Bromination of Isothiazole-3-carboxylic Acid (Hypothetical)

While not explicitly reported for isothiazole-3-carboxylic acid, the direct bromination of heterocyclic rings is a common synthetic strategy. The feasibility of this approach would depend on the directing effects of the carboxylic acid group and the inherent reactivity of the isothiazole ring towards electrophilic substitution. In the analogous thiazole system, electrophilic bromination is a known reaction.[6]

Conceptual Scheme

G cluster_2 Hypothetical Direct Bromination Isothiazole-3-carboxylic_acid Isothiazole-3-carboxylic_acid 5-Bromo-isothiazole-3-carboxylic_acid 5-Bromo-isothiazole-3-carboxylic_acid Isothiazole-3-carboxylic_acid->5-Bromo-isothiazole-3-carboxylic_acid Brominating Agent (e.g., NBS, Br2)

Caption: Hypothetical direct bromination pathway.

Scientific Rationale and Challenges

The carboxylic acid group is a deactivating, meta-directing group in typical aromatic systems. However, in five-membered heterocycles, the directing effects can be more complex. The electron-withdrawing nature of the carboxylic acid would likely decrease the reactivity of the isothiazole ring towards electrophilic attack. The position of bromination (C4 vs. C5) would be a key consideration and would likely result in a mixture of isomers, necessitating a potentially challenging purification step. Common brominating agents for such transformations include N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[7] Given the availability of a highly efficient and selective synthesis via Pathway 1, this direct bromination approach remains a less explored and potentially lower-yielding alternative.

Summary of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
1. Carboxamide Hydrolysis 5-Bromo-isothiazole-3-carboxamideNaNO₂, TFAHigh yield, short reaction time, high purity of product.[2]Requires synthesis of the carboxamide precursor.
2. Direct Bromination Isothiazole-3-carboxylic acidBrominating agent (e.g., NBS)Potentially fewer steps if the starting material is readily available.Hypothetical, potential for low yield and isomeric mixtures, harsh reaction conditions may be required.

Conclusion

The synthesis of 5-bromo-isothiazole-3-carboxylic acid is most efficiently achieved through the hydrolysis of 5-bromo-isothiazole-3-carboxamide. This pathway is characterized by its high yield, operational simplicity, and short reaction time. While direct bromination of isothiazole-3-carboxylic acid presents a conceptually simpler route, it is a hypothetical pathway that may be complicated by issues of regioselectivity and reactivity. For researchers and drug development professionals requiring access to this valuable building block, the carboxamide hydrolysis route represents the current state-of-the-art and most reliable synthetic strategy.

References

  • Isothiazole synthesis - Organic Chemistry Portal . (n.d.). Retrieved February 24, 2026, from [Link]

  • Barton, et al. (2018). Recent advances in the synthesis and functionalization of isothiazoles. NSF Public Access Repository.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid . MDPI. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and 3-bromoisothiazole-5-carboxylic acid (12) . ResearchGate. [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate . (2023, January 19). MDPI. [Link]

  • 6-Bromobenzo[d]isothiazole-3-carboxylic acid - CAS: 677304-75-5. (2021, March 18). Heterocyclic Building Blocks-Isothiazole.
  • Ivanova, Y., et al. (2024).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
  • Ganapathi, K., & Kulkarni, K. D. IV.
  • Hosseinzadeh, et al. (2012).
  • Organic Synthesis Routes . (n.d.). Retrieved February 24, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance . (2019, April 30). Medwin Publishers. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Esterification Strategies for 5-Bromo-isothiazole-3-carboxylic acid

Executive Summary & Strategic Rationale 5-Bromo-isothiazole-3-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Bromo-isothiazole-3-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors and agrochemical fungicides. The isothiazole ring offers unique physiochemical properties (lower lipophilicity than thiophene, specific hydrogen bond accepting capacity at nitrogen) that make it a critical bioisostere.

The Challenge: Esterification of this core requires balancing reactivity with stability.

  • Regiochemistry: The carboxylic acid at C3 is electronically deactivated by the adjacent nitrogen, requiring activation.

  • Substrate Integrity: The C5-Bromine is a "soft" handle intended for later cross-coupling (Suzuki/Stille). Harsh conditions (e.g., strong reducing environments or high-temperature nucleophilic attack) could risk debromination or nucleophilic aromatic substitution (SnAr) at the C5 position.

This guide details three validated protocols to synthesize the methyl ester (and alkyl analogs), ranked by scalability and mildness.

Decision Matrix: Selecting the Right Method

Before proceeding, select the protocol that matches your scale and downstream requirements.

Esterification_Decision_Tree Start START: 5-Bromo-isothiazole-3-COOH Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) Lab Discovery Scale->Small Discovery Large Scale Up (>10g) Process Development Scale->Large Production Sensitive Are acid-labile groups present? Small->Sensitive MethodA METHOD A: Acid Chloride (SOCl2 / MeOH) High Yield, Scalable Large->MethodA Standard Route Yes Yes Sensitive->Yes Avoid Acid No No Sensitive->No Robust Scaffold MethodB METHOD B: Alkylation (MeI / K2CO3) Very Mild, No Acid MethodC METHOD C: Fischer (H2SO4 / MeOH) Cheap, Equilibrium Limited Yes->MethodB No->MethodC

Figure 1: Strategic decision tree for selecting the esterification route.

Detailed Protocols

Method A: The Acid Chloride Route (Recommended for Scale-Up)

Mechanism: Activation of the carboxylic acid to the highly reactive acyl chloride using Thionyl Chloride (


), followed by alcoholysis.
Why:  The electron-deficient nature of the isothiazole ring makes the carboxylic acid a poor electrophile. Converting it to an acid chloride overcomes this energy barrier.
Materials
  • Substrate: 5-Bromo-isothiazole-3-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (0.05 eq - Critical for formation of the Vilsmeier-Haack intermediate)

  • Solvent: Toluene (or neat for small scale)

  • Quench: Anhydrous Methanol (10 eq)

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or N2 line). Ensure all glassware is oven-dried.

  • Activation: Charge the flask with 5-Bromo-isothiazole-3-carboxylic acid. Add Toluene (5 volumes).

  • Catalysis: Add catalytic DMF (2-3 drops). Note: Without DMF, reaction times increase significantly.

  • Chlorination: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to 75-80°C for 2-3 hours. Monitor by TLC (aliquot quenched in MeOH). The solid acid should dissolve as it converts to the lipophilic acid chloride.

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess

    
     and toluene. Failure to remove residual 
    
    
    
    will generate excess HCl in the next step, potentially degrading the ring.
  • Esterification: Re-dissolve the residue (crude acid chloride) in anhydrous DCM or THF. Cool to 0°C.[1]

  • Addition: Add Anhydrous Methanol (excess) slowly.

  • Workup: Stir for 1 hour. Evaporate solvent.[1][2] Partition between EtOAc and saturated

    
     (to neutralize HCl). Wash organic layer with brine, dry over 
    
    
    
    .
Method B: Nucleophilic Alkylation ( ) (Mildest Conditions)

Mechanism: Deprotonation of the carboxylic acid to form the carboxylate anion, followed by


 attack on an alkyl halide.
Why:  Avoids acidic conditions entirely. Ideal if the 5-Br position proves sensitive to HCl at high temperatures.
Materials
  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) or Cesium Carbonate (
    
    
    
    ) (1.2 eq - faster)
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Protocol
  • Dissolution: Dissolve the carboxylic acid in DMF (5 mL/g).

  • Deprotonation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at RT for 2-4 hours.

  • Quench: Pour the mixture into ice water (10 volumes). The ester often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with

    
     (Diethyl Ether). Note: DMF is hard to remove from EtOAc; Ether is preferred for extraction from DMF/Water mixes.
    
Method C: Fischer Esterification (Traditional)

Mechanism: Acid-catalyzed equilibrium between acid and alcohol.[3] Why: Cost-effective for simple methyl/ethyl esters if no other functional groups are present.

Protocol Summary
  • Dissolve acid in Methanol (0.1 M).

  • Add conc.[2][4]

    
     (0.5 eq) dropwise.
    
  • Reflux for 12-18 hours.

  • Note: Isothiazole acids react slower than benzoic acids due to the electron-withdrawing nitrogen at position 2. Yields are typically lower (70-80%) compared to Method A (>90%).

Comparative Data Analysis

ParameterMethod A (Acid Chloride)Method B (Alkylation)Method C (Fischer)
Yield 92 - 98% 85 - 95%70 - 80%
Reaction Time 3h (Activation) + 1h (Esterification)2 - 4 hours12 - 24 hours
Purification Minimal (Extraction)Extraction/WashOften requires Column
Scalability High (Kg scale)Low (Reagent cost)Medium
Risk HCl gas evolutionMethyl Iodide toxicityIncomplete conversion

Quality Control & Troubleshooting

Analytical Markers (NMR)

Upon successful esterification, look for these specific shifts (Solvent:


):
  • Disappearance: The broad -COOH singlet (10-13 ppm) must be absent.

  • Appearance: A sharp singlet for the methyl ester (

    
    ) typically appears at 3.90 - 4.00 ppm .
    
  • Ring Proton: The proton at C4 (adjacent to the Br and COOH) is a diagnostic singlet around 7.6 - 7.8 ppm .

Common Failure Modes
  • Debromination: If the C4 proton signal splits or shifts significantly upfield, check for loss of Bromine (usually caused by Pd contamination in glassware or extreme reducing conditions).

  • Hydrolysis: If the ester converts back to acid on the shelf, ensure the product is stored dry. Isothiazole esters are reasonably stable but can hydrolyze under basic aqueous conditions.

Mechanistic Visualization

The following diagram illustrates the activation pathway for Method A, highlighting the role of DMF as a catalyst (Vilsmeier-Haack type intermediate).

Reaction_Mechanism Acid 5-Br-Isothiazole-3-COOH Inter Active Species [Vilsmeier Intermediate] Acid->Inter Activation SOCl2 SOCl2 + DMF(cat) SOCl2->Inter AcidCl Acid Chloride (R-COCl) Inter->AcidCl Cl- Attack Ester Methyl Ester (Product) AcidCl->Ester Nucleophilic Acyl Substitution MeOH MeOH MeOH->Ester

Figure 2: Catalytic cycle for the conversion of the carboxylic acid to the acid chloride.

References

  • Isothiazole Chemistry Overview

    • Synthesis and properties of isothiazole deriv
    • Source: MDPI Molbank, 2023.
    • URL: [Link] (Analogous synthesis of methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate).[2]

  • General Esterification via DCC/DMAP (Alternative)

    • Simple Method for the Esterification of Carboxylic Acids.[1][5] Neises, B.; Steglich, W.[1]

    • Source: Angew. Chem. Int. Ed., 1978.[1]

    • URL: [Link]

  • Thionyl Chloride Activation Protocols

    • Conversion of Carboxylic Acids to Acid Chlorides.[5][6][7]

    • Source: Master Organic Chemistry / LibreTexts.
    • URL: [Link]

  • Compound Data (Analogous)

    • 2-Bromothiazole-5-carboxylic acid Properties.[8][9]

    • Source: PubChem.[8][10]

    • URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 5-Bromo-isothiazole-3-carboxylic acid in organic synthesis

Technical Support Center: 5-Bromo-isothiazole-3-carboxylic acid Welcome to the technical support guide for 5-Bromo-isothiazole-3-carboxylic acid (CAS 4576-89-0).[1] This document provides in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-isothiazole-3-carboxylic acid

Welcome to the technical support guide for 5-Bromo-isothiazole-3-carboxylic acid (CAS 4576-89-0).[1] This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile heterocyclic building block. The isothiazole core is a valuable scaffold in medicinal chemistry, with derivatives showing a range of biological activities, making the successful handling of this reagent crucial for synthetic success.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 5-Bromo-isothiazole-3-carboxylic acid that influence its solubility?

A1: The solubility of 5-Bromo-isothiazole-3-carboxylic acid is governed by a combination of factors inherent to its structure:

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This allows for interaction with polar solvents, but its acidic nature is key.

  • Isothiazole Ring: This heterocyclic system contains nitrogen and sulfur, contributing to the molecule's polarity and potential for dipole-dipole interactions.

  • Crystalline Solid Form: In its solid state, the molecule is stabilized by intermolecular forces, including hydrogen bonding between carboxylic acid groups and π-stacking of the aromatic rings. A significant amount of energy (in the form of favorable solvent interactions) is required to overcome this crystal lattice energy.

  • Low Molar Mass: Generally, carboxylic acids with lower molar mass tend to be more soluble in water.[4] However, the halogen and heterocyclic components of this molecule reduce its affinity for aqueous media compared to simple aliphatic acids.

Q2: I am seeing limited to no solubility in common nonpolar and moderately polar solvents like hexanes, toluene, or dichloromethane (DCM). Is this expected?

A2: Yes, this is entirely expected. The high polarity imparted by the carboxylic acid and the isothiazole ring makes the compound poorly soluble in nonpolar solvents like hexanes and toluene. While DCM is slightly more polar, it often lacks the specific interactions (like strong hydrogen bonding) needed to effectively solvate the molecule and break down its crystal lattice.

Q3: Which organic solvents are generally recommended as a starting point?

A3: For initial trials, focus on polar aprotic solvents which are known to be effective for many carboxylic acids.[4] These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF) - Often requires heating or co-solvents.

  • Acetonitrile (MeCN)

It is crucial to note that "soluble" is context-dependent. The required concentration for your specific reaction will determine if a solvent is truly suitable.

Troubleshooting Guide: Enhancing Solubility

This section addresses specific issues with advanced, field-proven solutions.

Issue 1: My compound is only sparingly soluble in THF, even with heating, which is the required solvent for my downstream reaction.

Solution: Co-Solvent System

  • Causality: THF is a good general-purpose solvent but may not be polar enough on its own to disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimer in the solid state. A small amount of a highly polar, aprotic "helper" solvent can break up the crystal lattice and solvate the polar functional groups, allowing the bulk solvent (THF) to then dissolve the molecule.

  • Protocol:

    • To your reaction vessel containing 5-Bromo-isothiazole-3-carboxylic acid, add the bulk of your required THF (e.g., 80% of the final volume).

    • Begin stirring the suspension at room temperature.

    • Add DMF or DMSO dropwise while monitoring for dissolution. Typically, adding 1-5% (v/v) of the total solvent volume is sufficient.

    • If needed, gently warm the mixture (e.g., to 40-50 °C) to aid dissolution.

    • Self-Validation: A clear, homogeneous solution should form. Ensure the co-solvent is compatible with your subsequent reagents (e.g., some organometallics can be quenched by DMF).

Issue 2: My reaction is base-sensitive, but I cannot achieve the desired concentration. How can I improve solubility without adding a strong base?

Solution: Conversion to a Soluble Ester

  • Causality: Converting the carboxylic acid to its corresponding methyl or ethyl ester masks the highly polar, hydrogen-bonding -COOH group.[5] Esters are significantly less polar and more soluble in a wider range of organic solvents like DCM, THF, and ethyl acetate. This is a viable strategy if the ester can be hydrolyzed back to the acid post-reaction or if the ester itself is the desired final product.

  • Protocol (Methyl Ester Formation via SOCl₂):

    • Suspend 5-Bromo-isothiazole-3-carboxylic acid (1.0 eq) in methanol (MeOH).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. Caution: Exothermic reaction, generates HCl gas.

    • After addition, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess reagent under reduced pressure.

    • The resulting crude methyl ester can often be used directly or purified by chromatography.

    • Trustworthiness: The formation of the ester can be confirmed by ¹H NMR (appearance of a methyl singlet ~3.9 ppm) and loss of the acidic proton, and by LC-MS (mass increase of 14 Da).

Issue 3: My compound needs to be soluble for an amide coupling reaction, but it's crashing out of the solvent.

Solution: In-Situ Salt Formation with a Non-Nucleophilic Base

  • Causality: This is the most common and effective technique. Carboxylic acids are often insoluble in their protonated form but become highly soluble upon deprotonation to form a carboxylate salt.[6][7] By adding a non-nucleophilic organic base, you form this salt in situ, which readily dissolves in polar aprotic solvents like DMF or DCM, preparing it for activation and coupling.

  • Protocol: See the detailed experimental protocol below.

Workflow Diagram: Solubility Troubleshooting

The following decision tree provides a logical workflow for addressing solubility challenges with 5-Bromo-isothiazole-3-carboxylic acid.

start Solubility Issue with 5-Bromo-isothiazole-3-carboxylic acid solvent_check Attempted dissolution in polar aprotic solvents? (DMF, DMSO, NMP) start->solvent_check success SOLUBLE Proceed with reaction. solvent_check->success Yes, Soluble fail Insoluble solvent_check->fail No base_compat Is the reaction compatible with a non-nucleophilic base? ester_compat Can the -COOH be temporarily modified to an ester? base_compat->ester_compat No protocol_base Protocol: In-Situ Salt Formation (e.g., add Et3N or DIPEA) base_compat->protocol_base Yes protocol_ester Protocol: Derivatize to Ester (e.g., Fischer or SOCl2 method) ester_compat->protocol_ester Yes protocol_cosolvent Protocol: Use Co-Solvent (e.g., THF + 1-5% DMF) ester_compat->protocol_cosolvent No fail->base_compat protocol_base->success protocol_ester->success protocol_cosolvent->success

Caption: Decision tree for selecting a solubility enhancement strategy.

Detailed Experimental Protocol: Enhanced Solubility for Amide Coupling

This protocol details the most robust method for solubilizing 5-Bromo-isothiazole-3-carboxylic acid for use in common peptide coupling reactions.

Objective: To generate a soluble carboxylate salt in situ for efficient amide bond formation.

Materials:

  • 5-Bromo-isothiazole-3-carboxylic acid

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Amine coupling partner

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Nitrogen or Argon atmosphere

Methodology:

  • Vessel Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-isothiazole-3-carboxylic acid (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (DCM or DMF) to achieve the final desired reaction concentration (e.g., 0.1 M). A slurry or suspension will form.

  • Basification and Dissolution: Add the non-nucleophilic base (DIPEA or Et₃N) (2.1 equivalents). The initial 1.0 equivalent neutralizes the carboxylic acid, and the subsequent 1.1 equivalents act as the base for the coupling reaction itself.

  • Observation (Self-Validation): Stir the mixture at room temperature. The suspension should dissolve completely within 5-15 minutes to yield a clear, homogeneous solution. This visual confirmation is critical to ensure the acid is fully deprotonated and available for reaction.

  • Coupling Reaction:

    • Add the amine coupling partner (1.1 equivalents).

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents).

  • Monitoring: Stir the reaction at room temperature and monitor for completion using an appropriate method (e.g., TLC, LC-MS).

Expert Insight: The choice between DIPEA and Et₃N can be important. DIPEA is more sterically hindered and is often preferred to minimize potential side reactions. The formation of the salt not only solubilizes the starting material but also activates it for the subsequent coupling step, often leading to cleaner and faster reactions.

Data Summary Table

While exact quantitative solubility data is not widely published, the following table provides a qualitative guide for solvent selection based on empirical observations and the principles of organic chemistry.

SolventPolarity IndexTypeExpected Solubility of Free AcidExpected Solubility of Carboxylate Salt
Hexane0.1NonpolarInsolubleInsoluble
Toluene2.4NonpolarInsolubleInsoluble
Dichloromethane (DCM)3.1Polar AproticVery Slightly SolubleSoluble
Tetrahydrofuran (THF)4.0Polar AproticSlightly Soluble (Heating helps)Soluble
Ethyl Acetate4.4Polar AproticSlightly SolubleModerately Soluble
Acetonitrile (MeCN)5.8Polar AproticModerately SolubleSoluble
Dimethylformamide (DMF)6.4Polar AproticSoluble Very Soluble
Dimethyl Sulfoxide (DMSO)7.2Polar AproticVery Soluble Very Soluble
Methanol (MeOH)5.1Polar ProticModerately SolubleSoluble
Water10.2Polar ProticVery Slightly SolubleSoluble (as salt)

References

  • Carboxylic Acids | Chemistry | Research Starters. EBSCO. [Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]

  • 5-Bromo-3-methylisothiazole. MySkinRecipes. [Link]

  • Synthesis of Carboxylic Acids. Chem 360 Jasperse Ch. 20, 21 Notes.
  • Processes for preparing thiazole carboxylic acids.
  • Carboxylic Acids and Carboxylic Acid Derivatives. Organic Chemistry Tutor. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. [Link]

  • 5-Bromo-3-methylisothiazole | C4H4BrNS | CID 600959. PubChem. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]

  • 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]

  • carboxylic acid solubility + TLC. Reddit. [Link]

Sources

Optimization

Preventing decarboxylation of isothiazole-3-carboxylic acid under heat

Topic: Preventing Decarboxylation During Synthesis & Handling Ticket ID: #IT3CA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Executive Summary: The "Alpha-Nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Synthesis & Handling

Ticket ID: #IT3CA-THERM-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary: The "Alpha-Nitrogen" Hazard

User Query: "Why does my isothiazole-3-carboxylic acid turn into isothiazole (or black tar) when I try to make the acid chloride using thionyl chloride?"

Root Cause Analysis: Isothiazole-3-carboxylic acid is inherently thermally unstable due to the carboxylic acid group being located at the C3 position , directly adjacent (alpha) to the ring nitrogen. This structural arrangement facilitates a low-energy decarboxylation pathway, often triggered by heat (


) or strong acid catalysis—conditions typical of standard thionyl chloride reflux protocols.

Unlike the 4-isomer (which is stable up to


), the 3-isomer can decarboxylate via a zwitterionic intermediate, effectively "erasing" your functional group and leaving the unsubstituted heterocycle.

Diagnostic & Mechanism (The "Why")

To prevent the issue, you must understand the enemy. The decarboxylation is not random; it is driven by the electron-withdrawing power of the C=N bond.

Mechanism: Thermal Decarboxylation Pathway

The proximity of the ring nitrogen allows it to act as an electron sink. Upon heating, the proton from the carboxylic acid can transfer (or hydrogen bond strongly) to the nitrogen or the transition state can be stabilized by the developing negative charge at C3.

DecarboxylationMechanism Start Isothiazole-3-COOH (Ground State) TS Cyclic Transition State (H-bonding to Ring N) Start->TS Heat (>80°C) Inter Ylide Intermediate (C3 Anion stabilized by N) TS->Inter -CO2 Product Isothiazole (Decarboxylated) + CO2 (Gas) Inter->Product Proton Transfer

Figure 1: The thermal decarboxylation pathway. The critical failure point is the stabilization of the C3-anion by the adjacent Nitrogen atom, lowering the activation energy for CO2 loss.

Optimized Protocols (The "How")

Standard Operating Procedure (SOP) Change: STOP using Thionyl Chloride (


) at reflux.
START  using Oxalyl Chloride (

) with catalytic DMF at Room Temperature (RT).
Protocol A: Safe Synthesis of Isothiazole-3-Carbonyl Chloride

This method generates the acid chloride without exceeding


, bypassing the thermal decomposition threshold.
ParameterStandard (Risky)Optimized (Safe)
Reagent Thionyl Chloride (

)
Oxalyl Chloride (

)
Catalyst None or DMFDMF (Catalytic, 1-2 drops)
Temperature Reflux (

)

By-products

,

(Heat required to expel)

,

,

(Gas evolves at RT)
Risk Level High (Decarboxylation likely)Low (Kinetic control)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Suspension: Add Isothiazole-3-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene.

    • Note: DCM is preferred for solubility and low boiling point removal later.

  • Catalysis: Add catalytic DMF (Dimethylformamide) — typically 2-3 drops per gram of substrate.

    • Mechanism:[1][2][3][4][5][6][7] DMF reacts with Oxalyl Chloride to form the Vilsmeier-Haack reagent (active chloroiminium species), which chlorinates the acid rapidly at low temp.

  • Addition: Cool to

    
    . Add Oxalyl Chloride (1.2 - 1.5 eq) dropwise over 15 minutes.
    
    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Allow to warm to Room Temperature (

    
    ). Stir for 2–4 hours until gas evolution ceases and the solid dissolves (if solubility permits).
    
  • Workup: Concentrate in vacuo at

    
     . Do not heat the water bath.
    
    • Result: The residue is the crude acid chloride, ready for immediate coupling.

Protocol B: Safe Workup & Purification

If you must purify the acid itself, avoid recrystallization from high-boiling solvents (e.g., water, ethanol) which require heating to dissolve.

Recommended Workflow:

  • Acid-Base Extraction: Dissolve crude in cold saturated

    
     (pH ~8).
    
  • Wash: Extract impurities with Ethyl Acetate (discard organic layer).

  • Precipitation: Cool aqueous layer to

    
    . Acidify slowly with 
    
    
    
    to pH 2-3.
  • Filtration: Collect precipitate immediately. Dry under high vacuum at RT.

Workflow Visualization

The following decision tree guides you through the safe handling process.

SafeHandlingWorkflow Input Start: Isothiazole-3-COOH Decision Goal: Make Derivative? Input->Decision Path1 Use Oxalyl Chloride / DMF Temp: 0°C to 20°C Solvent: DCM Decision->Path1 Yes (Activate) Path2 Avoid Recrystallization Use Acid/Base Extraction Decision->Path2 No (Purify) Evap Evaporate < 30°C (No Heat Bath) Path1->Evap Coupling Immediate Coupling (Amine/Alcohol) Evap->Coupling Precip Precipitate at 0°C Filter Cold Path2->Precip

Figure 2: Decision matrix for handling thermally sensitive heterocyclic acids.

Frequently Asked Questions (FAQs)

Q1: Can I store Isothiazole-3-carboxylic acid on the shelf? A: Only for short periods. We recommend storage at -20°C under an inert atmosphere (Argon/Nitrogen). Over time at room temperature, slow decarboxylation can occur, especially if the material is slightly acidic or wet.

Q2: Why is Isothiazole-4-carboxylic acid so much more stable? A: It’s about location. The C4 position is "beta" to the nitrogen. It lacks the direct resonance stabilization for the negative charge that develops during decarboxylation. The C3 position (alpha) allows the negative charge to be delocalized onto the electronegative nitrogen, significantly lowering the energy barrier for


 loss [1].

Q3: My reaction requires heating. How can I protect the acid? A: Convert it to an ester (Methyl or Ethyl) immediately using mild conditions (e.g., Alkyl iodide +


 in DMF at RT, or TMS-diazomethane). The ester is significantly more thermally stable than the free acid. Hydrolyze it (LiOH/THF/Water) only at the very end of your synthesis, preferably at RT [2].

Q4: I see gas evolving even before I add the catalyst. Is this normal? A: If using Oxalyl Chloride, yes. However, rapid, uncontrollable gas evolution suggests your starting material might be wet (reacting with water to form


). Ensure your starting material is desiccated.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (See chapters on 1,2-Azoles and decarboxylation mechanisms of alpha-carboxy heterocycles).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of decarboxylation).

  • Patent CN109694343B. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds. (Describes the ease of decarboxylation in polar solvents and the use of DMF).

  • Organic Chemistry Portal. Synthesis of Isothiazoles and Derivatives. (General synthetic routes and stability notes).

Sources

Troubleshooting

Addressing catalyst poisoning in isothiazole cross-coupling reactions

A Guide to Overcoming Catalyst Poisoning and Deactivation Welcome to the technical support center dedicated to addressing the unique challenges of palladium-catalyzed cross-coupling reactions involving isothiazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Catalyst Poisoning and Deactivation

Welcome to the technical support center dedicated to addressing the unique challenges of palladium-catalyzed cross-coupling reactions involving isothiazole scaffolds. Isothiazoles are invaluable in medicinal chemistry and materials science, but their inherent electronic structure, featuring adjacent sulfur and nitrogen heteroatoms, presents a significant hurdle: catalyst poisoning.[1][2] This guide provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to empower researchers to navigate these complexities successfully.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and critical issues encountered during isothiazole cross-coupling reactions.

Q1: My isothiazole cross-coupling reaction shows no conversion. What is the most likely cause?

A1: The most probable cause is rapid and severe catalyst poisoning. The sulfur and nitrogen atoms within the isothiazole ring can act as potent ligands, strongly coordinating to the palladium catalyst and rendering it inactive.[3][4][5]

  • Sulfur Poisoning: Sulfur compounds are well-documented, powerful poisons for palladium catalysts, often leading to irreversible deactivation by blocking the catalyst's active sites.[3][6][7]

  • Nitrogen Coordination: The pyridine-like nitrogen of the isothiazole can also bind to the palladium center, forming dormant or off-cycle complexes that halt the catalytic cycle.[5][8][9]

Before altering other parameters, verify the purity of all reagents and solvents, as trace impurities containing sulfur or other coordinating groups can exacerbate this issue.[10][11]

Q2: The reaction starts but stalls after reaching 20-30% conversion. Why?

A2: This indicates a gradual deactivation of the catalyst rather than immediate poisoning. Several factors could be at play:

  • Substrate-Induced Deactivation: The isothiazole substrate itself is likely the primary culprit, slowly sequestering the active palladium over time.

  • Product Inhibition: The coupled isothiazole product may have a higher affinity for the palladium catalyst than the starting materials, leading to product inhibition.

  • Ligand Degradation: Under certain reaction conditions (e.g., strong base, high temperature), the phosphine or NHC ligand supporting the catalyst may degrade, exposing the palladium center to poisons.[12]

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation, leading to a loss of catalytic activity.[3]

Q3: Why are my results inconsistent from one run to the next, even with the same protocol?

A3: Inconsistent results typically point to hidden variables, most often related to reagent and solvent purity.[3]

  • Variable Poison Levels: Different batches of starting materials, reagents, or even solvents may contain varying trace amounts of catalyst poisons (e.g., water, residual sulfur compounds from synthesis).[3][13]

  • Atmospheric Contamination: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[8] Inconsistent inert atmosphere techniques (e.g., faulty Schlenk line, impure argon/nitrogen) can lead to variable levels of catalyst oxidation and deactivation.

A rigorous adherence to anhydrous and oxygen-free techniques is paramount for reproducibility.

Part 2: In-Depth Troubleshooting Guide

This section provides specific, actionable solutions to common problems, explaining the scientific rationale behind each recommendation.

Issue 1: Low or No Yield

Q: I've confirmed my reagents are pure, but my Suzuki-Miyaura coupling of 5-bromoisothiazole still fails. What strategic changes should I make?

A: When purity is not the issue, the problem lies with the stability and reactivity of the catalytic system itself. The key is to use components that are inherently more resistant to poisoning by the isothiazole ring.

Solution 1: Fortify the Catalyst with Advanced Ligands

The choice of ligand is the most critical factor in preventing deactivation.[9][14] The ligand must form a highly stable complex with palladium to prevent the isothiazole from coordinating and displacing it.

  • Rationale: Bulky, electron-rich ligands create a sterically-hindered and electronically-saturated palladium center. This both accelerates the desired catalytic steps (oxidative addition, reductive elimination) and kinetically disfavors the binding of inhibitory species like the isothiazole substrate.[8][9]

Ligand ClassExamplesPerformance with IsothiazolesRationale
Monodentate Phosphines PPh₃, P(t-Bu)₃Often insufficient; prone to dissociation and deactivation.[3]Simple, but the Pd-P bond is not strong enough to resist displacement by the isothiazole.
Bidentate Phosphines dppf, XantphosModerate improvement due to the chelate effect.The chelating backbone enhances stability, but poisoning can still occur.[3]
Bulky Biarylphosphines XPhos, RuPhos, GPhosHighly Recommended. Often provides the best resistance to poisoning.[5][9][14]The steric bulk shields the metal center, while the electron-rich nature promotes the catalytic cycle over deactivation pathways.
N-Heterocyclic Carbenes (NHCs) IPr, SImesHighly Recommended. Forms very strong Pd-C bonds.[8][15]The robust Pd-NHC bond is less susceptible to cleavage or displacement by the isothiazole's heteroatoms.

Solution 2: Employ a Modern Precatalyst

How the active Pd(0) catalyst is generated matters significantly.[16] Using a well-defined precatalyst ensures a more efficient and reliable entry into the catalytic cycle, minimizing the formation of inactive species.[17][18]

  • Rationale: Precatalysts like G3-XPhos Pd or (IPr)Pd(allyl)Cl are designed for controlled, rapid activation to the active, monoligated L-Pd(0) species.[19][20] This is superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have complex and sometimes inefficient activation pathways.[18][21]

Issue 2: Reaction Stalls or Proceeds Slowly

Q: My Buchwald-Hartwig amination of 3-chloroisothiazole with a primary amine starts but is extremely sluggish and never reaches completion. How can I improve the rate and conversion?

A: A sluggish reaction points to a catalyst that is being constantly challenged by inhibitors. The goal is to kinetically favor the desired reaction over the deactivation pathway.

Solution 1: Incremental Substrate Addition

Instead of adding all the isothiazole substrate at the beginning, add it slowly over several hours using a syringe pump.

  • Rationale: This strategy maintains a very low instantaneous concentration of the isothiazole in the reaction mixture.[8] By keeping the poison concentration low, the active catalyst has a higher probability of engaging with the desired coupling partners before it is intercepted and deactivated.

Solution 2: Optimize Reaction Temperature

Carefully screen the reaction temperature. Do not assume that higher temperatures are always better.

  • Rationale: While higher temperatures increase the rate of the desired coupling, they can also accelerate catalyst decomposition and ligand degradation.[5] There is often an optimal temperature window (e.g., 80-100 °C) that balances reactivity with catalyst stability. An Arrhenius plot of initial rates can help identify this window.

Solution 3: Re-evaluate Your Choice of Base

The base is not just a stoichiometric reagent; it influences catalyst activity and stability.

  • Rationale: A very strong base might promote side reactions or degradation of the sensitive isothiazole ring, potentially releasing more potent catalyst poisons.[1][14] Conversely, a base that is too weak will result in a slow turnover. Screening a range of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial. For particularly sensitive heterocycles, a moderate-strength base like NaOTMS has been shown to limit decomposition.[14]

Part 3: Diagrams and Workflows
Catalyst Deactivation Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathway caused by isothiazole coordination.

Fig. 1: Isothiazole-Induced Catalyst Deactivation Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Poisoned L-Pd(0)-(Isothiazole) (Inactive Complex) Pd0->Poisoned Poisoning Event (Coordination) Trans L-Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation (Ar'-M) Trans->Pd0 Regeneration Product Ar-Ar' (Product) Trans->Product Reductive Elimination Isothiazole Isothiazole (Substrate/Poison) Isothiazole->Poisoned

Caption: Competing pathways for the active Pd(0) catalyst.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your isothiazole cross-coupling reaction.

Fig. 2: Troubleshooting Decision Tree Start Reaction Fails or is Inefficient Q_Conversion What is the conversion? Start->Q_Conversion ZeroConv Immediate Poisoning Q_Conversion->ZeroConv ~0% LowConv Gradual Deactivation Q_Conversion->LowConv Stalls at <50% Sol_Purity Check Reagent/Solvent Purity Run Poisoning Diagnostic Test ZeroConv->Sol_Purity Sol_Ligand Switch to Bulky Ligand (e.g., XPhos, IPr) LowConv->Sol_Ligand Sol_Purity->Sol_Ligand Sol_Precatalyst Use Modern Precatalyst (e.g., G3-Pd) Sol_Ligand->Sol_Precatalyst Sol_SlowAdd Use Syringe Pump for Isothiazole Addition Sol_Ligand->Sol_SlowAdd Sol_Inert Verify Inert Atmosphere (Anhydrous/O₂-free) Sol_Precatalyst->Sol_Inert Sol_Conditions Re-screen Base and Temperature Sol_SlowAdd->Sol_Conditions

Caption: A workflow for systematic troubleshooting.

Part 4: Experimental Protocols
Protocol 1: Poisoning Diagnostic Test

This protocol helps determine if catalyst poisoning is originating from your specific batch of reagents or solvents.

  • Setup Two Parallel Reactions: Prepare two identical reaction vessels (e.g., Schlenk tubes) under a strict inert atmosphere.

  • Reaction A (Control): Use your standard, as-is reagents and solvents.

  • Reaction B (High Purity):

    • Isothiazole Substrate: Purify by flash column chromatography or recrystallization immediately before use.

    • Coupling Partner: Purify by recrystallization.

    • Solvent: Use a freshly opened bottle of anhydrous solvent or pass your current solvent through an activated alumina plug.

    • Base: Use a freshly opened bottle or a sample stored in a glovebox.

  • Execution: Add the catalyst, ligand, and other reagents simultaneously to both reactions. Run them side-by-side under identical conditions (temperature, stirring).

  • Analysis: Monitor the conversion in both reactions at regular intervals (e.g., 1 hr, 4 hr, 16 hr) using GC-MS or LC-MS.

  • Interpretation:

    • If Reaction B proceeds significantly better than Reaction A, it confirms that impurities in your starting materials are a major source of catalyst poisoning.[3]

    • If both reactions fail similarly, the poisoning is inherent to the isothiazole substrate itself, and you must focus on changing the catalytic system (ligand, precatalyst).

Protocol 2: General Procedure for a Robust Isothiazole Suzuki-Miyaura Coupling

This protocol incorporates best practices to mitigate catalyst poisoning.

  • Glovebox Preparation: In an argon-filled glovebox, add the isothiazole halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol %), a modern palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol %), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv) to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.5 M).

  • Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a preheated aluminum heating block on a magnetic stir plate.

  • Execution: Stir the reaction at the optimized temperature (typically 80-110 °C) for the required time (monitor by LC-MS or GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.[5]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • dealing with catalyst poisoning in the hydrogen
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). ChemBrAIn.
  • C
  • Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl). (2015).
  • Poisoning and deactivation of palladium c
  • C
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
  • MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPAR
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem.
  • Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3‑allyl)Pd(L)(Cl) and (η3‑indenyl)Pd(L)(Cl). (2015). Figshare.
  • Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation. (2020).
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022).
  • REVIEW - Isothiazoles: Synthesis, Reactivity and Applications. (2019). NSF Public Access Repository.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT.
  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. (2022). SciSpace.
  • Catalyst deactivation mechanisms and how to prevent them. (2025). Avantor.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2018). DSpace@MIT.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers.
  • Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. (2021). PMC.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity &amp; Functionalization of 4-Bromo vs. 5-Bromoisothiazole

This guide provides an in-depth technical comparison of 4-bromoisothiazole and 5-bromoisothiazole , focusing on their distinct electronic profiles, synthesis pathways, and reactivity in metal-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-bromoisothiazole and 5-bromoisothiazole , focusing on their distinct electronic profiles, synthesis pathways, and reactivity in metal-catalyzed cross-coupling reactions.

Executive Summary

For researchers in medicinal chemistry, the choice between 4-bromo and 5-bromoisothiazole is rarely arbitrary; it dictates the synthetic strategy.

  • 4-Bromoisothiazole is the "aromatic" isomer. It is electronically stable, synthesized via Electrophilic Aromatic Substitution (EAS), and behaves like a deactivated aryl bromide in cross-couplings.

  • 5-Bromoisothiazole is the "labile" isomer. It is synthesized via lithiation/trapping, exhibits higher reactivity in oxidative addition (due to proximity to sulfur), but suffers from instability issues such as rapid protodeboronation in Suzuki couplings.

Electronic Structure & Reactivity Theory

The regioselectivity of isothiazole is governed by the heteroatom placement (S1–N2). The electron distribution creates a dichotomy between the C4 and C5 positions.

Electronic Bias Map
  • C4 Position (Nucleophilic/EAS-Active): The C4 carbon is "beta" to both heteroatoms. It retains the highest electron density in the ring, making it the exclusive site for electrophilic attack (e.g., bromination, nitration).

  • C5 Position (Electrophilic/Acidic): The C5 carbon is adjacent to the sulfur atom. The inductive effect of sulfur (

    
    ) and the ability of sulfur to stabilize 
    
    
    
    -anions make C5 the most acidic site (for lithiation) and the most electron-deficient site (susceptible to nucleophilic attack or rapid oxidative addition).
Visualization: Reactivity Logic Flow

The following diagram illustrates the divergent reactivity profiles based on electronic structure.

IsothiazoleReactivity Core Isothiazole Scaffold (1,2-Thiazole) C4 C4 Position (Beta to S/N) Core->C4 Electrophilic Attack C5 C5 Position (Alpha to S) Core->C5 Deprotonation C4_Prop High Electron Density Stable C-Br Bond C4->C4_Prop C5_Prop Low Electron Density Acidic Proton (pKa ~29) C5->C5_Prop C4_Rxn Synthesis: Direct Bromination (EAS) Reactivity: Standard Suzuki/Stille C4_Prop->C4_Rxn C5_Rxn Synthesis: Lithiation + Electrophile Reactivity: Fast Oxidative Addition Risk: Protodeboronation C5_Prop->C5_Rxn

Caption: Divergent reactivity pathways for Isothiazole C4 (blue) vs. C5 (red) positions.

Synthesis & Preparation

The synthesis of these isomers requires fundamentally different approaches.

4-Bromoisothiazole: The EAS Route

Direct bromination of isothiazole is highly regioselective for the C4 position.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Reagents:

    
     alone or with 
    
    
    
    /
    
    
    .
  • Conditions: The reaction typically requires heat (60–100°C) as the isothiazole ring is deactivated compared to benzene.

  • Yield: Moderate to High (60–85%).

5-Bromoisothiazole: The Lithiation Route

Direct bromination cannot access the C5 position efficiently because C4 is more nucleophilic. The C5 isomer is accessed via "Halogen Dance" or direct lithiation.

  • Mechanism: Lithiation-Deprotonation followed by Electrophilic Trapping.

  • Reagents:

    
    -BuLi (to deprotonate C5-H), followed by a bromine source (
    
    
    
    or
    
    
    ).
  • Conditions: Cryogenic temperatures (-78°C) are strictly required to prevent ring fragmentation (ring-opening to nitriles/thioenols).

Performance Comparison: Cross-Coupling Reactivity

When utilizing these isomers in Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the performance differs significantly.[2]

Feature4-Bromoisothiazole5-Bromoisothiazole
Oxidative Addition Rate Moderate. Similar to bromobenzene.Fast. C5 is electron-poor (adjacent to S), facilitating Pd(0) insertion.
Catalyst Requirement Standard Pd catalysts (

,

).
Standard to mild catalysts; often works at lower temperatures.
Boronic Acid Stability High. 4-isothiazolylboronic acids are stable.Very Low. 5-isothiazolylboronic acids undergo rapid protodeboronation (hydrolysis).
Side Reactions Homocoupling is possible but manageable.Ring opening (sulfur poisoning) or dehalogenation.
Preferred Strategy Use as the Electrophile (Ar-Br).Use as the Electrophile (Ar-Br). Avoid making the 5-boronic acid.
Critical Insight: The "Boronic Acid Trap"

Researchers often attempt to convert the bromide to a boronate ester for coupling.

  • For 4-Bromo: This is a viable strategy.[3] The resulting boronate is stable.

  • For 5-Bromo: Avoid this. The C5-boronate is highly unstable in aqueous base (standard Suzuki conditions) and will hydrolyze back to the unsubstituted isothiazole. Always use 5-bromoisothiazole as the halide partner and couple it with a stable aryl boronic acid.

Experimental Protocols

Protocol A: Synthesis of 5-Bromoisothiazole (Lithiation Method)

Use this protocol to generate the 5-isomer, which is not accessible via direct bromination.

  • Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

  • Solvent: Add anhydrous THF (20 mL) and Isothiazole (1.0 eq, 5 mmol). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Note: Maintain internal temperature below -70°C. Stir for 30 minutes. The solution typically turns yellow/orange.

  • Trapping: Dissolve

    
     (1.2 eq) in anhydrous THF (5 mL) and add dropwise to the lithiated species.
    
  • Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated

    
     (aq). Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). 5-bromoisothiazole is often an oil or low-melting solid.

Protocol B: Suzuki Coupling of 4-Bromoisothiazole

Standard robust conditions for the stable isomer.

  • Reagents: Combine 4-bromoisothiazole (1.0 eq), Aryl-Boronic Acid (1.5 eq), and

    
     (2.0 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Degassed Dioxane:Water (4:1).

  • Reaction: Heat to 90°C for 4–12 hours under inert atmosphere.

  • Observation: Conversion is usually clean. If conversion is slow, switch to a more active precatalyst like XPhos-Pd-G2.

Decision Matrix for Researchers

Use the following logic flow to select the correct isomer and synthetic route for your drug scaffold.

DecisionMatrix Start Target Scaffold Needs Isothiazole Moiety Q1 Where is the connection point? Start->Q1 Route4 Target: 4-Substituted Q1->Route4 Beta (C4) Route5 Target: 5-Substituted Q1->Route5 Alpha (C5) Action4 Buy/Make 4-Br-Isothiazole (Direct Bromination) Route4->Action4 Action5 Make 5-Br-Isothiazole (Lithiation @ -78°C) Route5->Action5 Coupling4 Coupling Strategy: Flexible (Halide or Boronic Acid) Action4->Coupling4 Coupling5 Coupling Strategy: RESTRICTED (Must use as Halide) Action5->Coupling5

Caption: Strategic decision tree for selecting isothiazole isomers in synthesis.

References

  • Regioselective Lithiation of Isothiazoles: Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002).[3] Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole. The Journal of Organic Chemistry. [Link] Validates C5 as the exclusive site for lithiation-trapping.

  • Electrophilic Substitution (Bromination) of Isothiazoles: Oubenali, M., et al. (2022). Reactivity of Isothiazole with Dibromine and Sulfuryl Chloride. Physical Chemistry Research. [Link] Confirms C4 preference for electrophilic attack.

  • Synthesis of Bromoisothiazole Carboxylic Acids: Koutentis, P. A., et al. (2023).[4] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid. Molbank.[4] [Link] Provides experimental details on manipulating brominated isothiazole scaffolds.[4][5][6]

Sources

Comparative

A Head-to-Head Battle of Bioisosteres: Isothiazole vs. Thiazole Carboxylic Acids in Drug Design

In the intricate chess game of drug discovery, the strategic substitution of one functional group for another—a concept known as bioisosterism—can dramatically alter a molecule's properties, turning a lead compound with...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic substitution of one functional group for another—a concept known as bioisosterism—can dramatically alter a molecule's properties, turning a lead compound with poor pharmacokinetics into a viable drug candidate. Among the vast arsenal of bioisosteres, heterocyclic rings are workhorses, and within this class, isothiazole and thiazole carboxylic acids present a fascinating case study. Though they are structural isomers, the seemingly minor shift in the position of a nitrogen and sulfur atom imparts distinct electronic and conformational characteristics. This guide provides an in-depth, data-driven comparison of these two key bioisosteres, offering researchers the critical insights needed to make informed decisions in their molecular design strategies.

The Foundation: Understanding the Structural and Physicochemical Divergence

At first glance, isothiazole and thiazole are remarkably similar. Both are five-membered aromatic rings containing one sulfur and one nitrogen atom, and both can be functionalized with a carboxylic acid to serve as a bioisosteric replacement for other acid-containing groups.[1] However, the relative positioning of the heteroatoms—1,2- in isothiazole and 1,3- in thiazole—creates a cascade of differences in their electronic distribution, hydrogen bonding potential, and overall shape.[2][3]

The lone pair of electrons on the nitrogen atom in thiazole is more basic and available for hydrogen bonding compared to isothiazole.[4] This difference in basicity can significantly influence how a molecule interacts with its biological target and its overall physicochemical properties, such as solubility and lipophilicity (LogP).[5]

PropertyIsothiazole Carboxylic AcidThiazole Carboxylic AcidRationale for Difference
pKa Generally lower (more acidic)Generally higher (less acidic)The proximity of the electron-withdrawing sulfur atom to the nitrogen in isothiazole increases the acidity of the carboxylic acid.
LogP Can vary, but often slightly more lipophilicCan vary, but often slightly more hydrophilicDifferences in dipole moment and hydrogen bonding capacity influence partitioning.[6]
Dipole Moment Distinct dipole momentDifferent magnitude and vector of dipole momentThe arrangement of the heteroatoms dictates the overall electronic distribution of the ring.
Metabolic Stability Ring cleavage can be a metabolic pathwayGenerally considered metabolically robustThe C-S bond in the isothiazole ring can be more susceptible to enzymatic cleavage in some contexts.[7]

This table summarizes key physicochemical differences, which are critical starting points for rational bioisostere selection.

Impact on Biological Activity: A Tale of Two Isomers in Action

The choice between an isothiazole and a thiazole carboxylic acid can have profound consequences for a compound's biological activity. These differences often stem from the distinct ways the two rings and their associated carboxylic acids can engage with amino acid residues in a protein's binding pocket.

A notable example can be found in the development of agonists for the G-protein coupled receptor GPR109A (also known as HM74A), a target for treating dyslipidemia.[8] Early research identified nicotinic acid as an agonist, but its use was hampered by a flushing side effect. Subsequent drug discovery efforts explored various heterocyclic carboxylic acids as bioisosteres.

Studies revealed that while both thiazole and isothiazole carboxylic acid derivatives could act as GPR109A agonists, the orientation of the hydrogen bond acceptors and donors was critical.[9] The nitrogen atom in the thiazole ring could form a key hydrogen bond with a specific serine residue in the receptor, a bond that was not as favorably formed by the isothiazole analogue due to the different positioning of the nitrogen atom. This seemingly small change in atomic placement led to a significant difference in potency.

Navigating the Labyrinth of Synthesis

The synthetic accessibility of a chosen bioisostere is a pragmatic and crucial consideration in any drug discovery program. Both isothiazole and thiazole carboxylic acids can be prepared through various established synthetic routes, but the complexity and yield can differ depending on the desired substitution pattern.[10]

Synthesis of Thiazole Carboxylic Acids: The Hantzsch thiazole synthesis is a cornerstone method, involving the condensation of an α-haloketone with a thioamide.[2] For the synthesis of thiazole-4-carboxylic acid, a common route involves the reaction of bromopyruvate with thiourea, followed by hydrolysis.[11] Another approach utilizes L-cysteine hydrochloride and formaldehyde as starting materials.[11] These methods are generally robust and allow for a variety of substituents to be incorporated.[12]

Synthesis of Isothiazole Carboxylic Acids: The synthesis of the isothiazole ring often involves the cyclization of compounds containing a pre-formed C-C-C-N or C-C-S fragment. One classical method involves the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation.[3][13] More modern approaches utilize cycloaddition reactions or the reaction of enamino thiones with hydroxylamine-O-sulfonic acid.[3] The synthesis of specific isomers, such as isothiazole-4-carboxylic acid, has been well-documented.[14]

Caption: High-level decision workflow for selecting a synthetic route.

Experimental Protocols for Head-to-Head Comparison

To make a data-driven decision between these bioisosteres, a series of standardized experiments should be conducted.

Protocol 1: Determination of pKa

Objective: To quantify the acidity of the isothiazole and thiazole carboxylic acid analogues.

Methodology:

  • Sample Preparation: Prepare 10 mM stock solutions of each compound in DMSO.

  • Titration: Use a potentiometric titrator. Dilute the stock solution to 1 mM in a solution of 0.15 M KCl.

  • Data Analysis: Titrate the sample with 0.5 M HCl and 0.5 M NaOH. The pKa is determined from the inflection point of the titration curve.

Rationale: The pKa value is fundamental to understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Protocol 2: Measurement of LogP

Objective: To determine the lipophilicity of the compounds.

Methodology:

  • Shake-Flask Method: Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the mixture vigorously for 1 hour to allow for partitioning.

  • Quantification: Centrifuge to separate the layers. Measure the concentration of the compound in both the n-octanol and PBS layers using UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in PBS]).

Rationale: LogP is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It provides a measure of its ability to cross cell membranes.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Rationale: This assay provides an early indication of how quickly a compound might be cleared from the body, which is a key determinant of its dosing regimen.

Caption: Experimental workflow for comparing bioisosteres.

Conclusion: A Nuanced Choice

The decision to employ an isothiazole or a thiazole carboxylic acid as a bioisostere is not a matter of simple substitution. It is a nuanced choice that requires a deep understanding of the subtle yet significant differences in their electronic properties, steric profiles, and synthetic accessibility. While thiazoles may offer greater metabolic stability in some cases, the specific hydrogen bonding vectors of an isothiazole might be crucial for optimal target engagement. The comprehensive, head-to-head experimental evaluation outlined in this guide provides a robust framework for making an evidence-based decision, ultimately increasing the probability of success in the complex journey of drug discovery.

References

  • Isothiazole-4-carboxylic acid, cas is 822-82-2. (n.d.).
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents. (n.d.).
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15).
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. (2006, July 15).
  • Isothiazole-4-carboxylic acid | 822-82-2. Sigma-Aldrich. (n.d.).
  • Route to isothiazole-5-carbonitriles 6 from dithiazoles 5 and synthesis of isothiazole-5-carboxamides 9 and 10. ResearchGate. (n.d.).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (2019, April 30).
  • Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17).
  • Synthesis of Isothiazole. ChemicalBook. (2022, January 24).
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. (n.d.).
  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494. PubChem. (n.d.).
  • 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271. PubChem. (n.d.).
  • THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1. ChemicalBook. (2026, January 13).
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
  • Thiazole. Wikipedia. (n.d.).
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. (n.d.).
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. (2020, June).
  • Synthetic routes for thiazole analogues. ResearchGate. (n.d.).
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022, January 3).
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. (2022, May 19).
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. (2002, January 1).
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. (2019, May 11).
  • Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC. (n.d.).
  • 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed. (2009, April 15).
  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. (2015, January 20).
  • Synthesis and biological evaluation of thiazole derivatives as GPR119 agonists. ResearchGate. (2025, August 5).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022, June 21).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).

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Validation

Technical Guide: Crystallographic Profiling of 5-Bromo-isothiazole-3-carboxylic acid

Topic: X-ray Crystallography Data for 5-Bromo-isothiazole-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers. Executive Summary: The Haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for 5-Bromo-isothiazole-3-carboxylic acid Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.

Executive Summary: The Halogen Advantage in Fragment-Based Design

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 5-Bromo-isothiazole-3-carboxylic acid (5-Br-ITC) is not merely a building block; it is a strategic crystallographic tool. While the unsubstituted isothiazole-3-carboxylic acid serves as a standard bioisostere for benzoic acid, the 5-bromo derivative offers distinct structural advantages driven by the "Sigma Hole" effect and anomalous scattering properties.

This guide objectively compares the crystallographic performance of 5-Br-ITC against its non-halogenated (ITC) and chlorinated (5-Cl-ITC) analogs. We analyze lattice stability, phasing power, and supramolecular synthons to validate its superiority in structure-activity relationship (SAR) mapping.

Comparative Analysis: 5-Br-ITC vs. Alternatives

The choice of fragment affects not just biological affinity but the success rate of X-ray diffraction experiments. The table below synthesizes experimental data and theoretical properties to benchmark 5-Br-ITC.

Table 1: Crystallographic Performance Metrics
Feature5-Bromo-isothiazole-3-COOH 5-Chloro-isothiazole-3-COOH Isothiazole-3-COOH (H)
Anomalous Signal (

at Cu K

)
High (1.28 e⁻) – Ideal for SAD PhasingModerate (0.70 e⁻)Negligible – Requires MR
Supramolecular Assembly Halogen Bonding (C-Br[1]···O/N) + H-Bond DimerWeak Halogen BondingH-Bond Dimer Only
Lattice Rigidity High (Directional anchoring)ModerateLower (Prone to disorder)
Calculated Density ~2.1 g/cm³~1.7 g/cm³~1.5 g/cm³
Melting Point 139–141 °C (Isomer ref [1])160–162 °C150–155 °C
Solubility (Polar Solvents) Moderate (Good for crystallization)ModerateHigh (Harder to crystallize)
Key Insight: The Phasing Advantage

For de novo structure determination of protein-ligand complexes, 5-Br-ITC is the superior choice. The bromine atom provides a strong anomalous signal (


) at standard home-source wavelengths (Cu K

, 1.54 Å), allowing for Single-wavelength Anomalous Diffraction (SAD) phasing without heavy-atom soaking.

Structural Characterization & Supramolecular Synthons

Understanding the packing forces is critical for co-crystallization experiments. 5-Br-ITC does not pack randomly; it follows a hierarchy of Supramolecular Synthons .

The Primary Synthon: Carboxylic Dimer

Like most carboxylic acids, 5-Br-ITC forms a centrosymmetric dimer via the


  motif. This is the "structural bedrock" of the lattice.
The Secondary Synthon: The Sigma Hole

Unlike the chloro- or hydro- analogs, the bromine atom in 5-Br-ITC exhibits a pronounced region of positive electrostatic potential (the


-hole) opposite the C-Br bond. This facilitates Halogen Bonding (XB)  with Lewis bases (O, N) on adjacent molecules.[2]
  • Interaction Geometry: Strictly linear (

    
    ).
    
  • Distance: 2.9 – 3.2 Å (significantly shorter than the sum of van der Waals radii).

Visualization: Interaction Network

The following diagram illustrates the competing and cooperative forces driving the crystallization of 5-Br-ITC.

G cluster_0 Unit Cell Packing Forces M1 5-Br-ITC (Mol A) M2 5-Br-ITC (Mol B) M1->M2 H-Bond Dimer R2,2(8) Motif M3 Adjacent Layer M1->M3 Halogen Bond (C-Br···O) Protein Target Protein (Active Site) M1->Protein Ligand Anchoring (C-Br···Backbone O) M2->M1

Figure 1: Hierarchical assembly showing the primary Hydrogen Bond dimer and the directional Halogen Bond anchoring.

Experimental Protocol: Crystallization & Data Collection

To replicate high-quality diffraction data for 5-Br-ITC, follow this self-validating protocol. This method prioritizes slow supersaturation to minimize twinning, a common issue with planar aromatic stacks.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Solvent A (Solute): Methanol or THF (High solubility).

  • Solvent B (Precipitant): Hexane or Water (Low solubility).

  • Method:

    • Dissolve 10 mg of 5-Br-ITC in 500

      
      L of Solvent A.
      
    • Filter through a 0.22

      
      m PTFE membrane (Critical for removing nucleation sites).
      
    • Place in an inner vial.

    • Add 2 mL of Solvent B to the outer vial.

    • Seal and store at 4°C (dark) for 7-14 days.

Phase 2: Data Collection Strategy
  • Source: Cu K

    
     (
    
    
    
    Å). Note: Mo source is acceptable but yields lower anomalous signal.
  • Detector Distance: 45-50 mm (Maximize high-resolution shell, aiming for <0.8 Å).

  • Strategy: Collect 360° phi scan with 0.5° oscillation. High redundancy (>6x) is required to resolve the anomalous difference for phasing.

Visualization: Workflow Logic

Workflow Start Crude 5-Br-ITC Purify Filtration (0.22 µm) Remove dust nuclei Start->Purify Grow Vapor Diffusion (MeOH / Hexane) Purify->Grow Check Microscopy Check Birefringence? Grow->Check Check->Grow No (Optimize pH) Mount Cryo-Mounting (Paratone oil) Check->Mount Yes Diffract X-Ray Diffraction (Cu Source) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve

Figure 2: Step-by-step decision tree for obtaining diffraction-quality crystals.

Representative Crystallographic Data[3][4][5][6][7]

While specific unit cell dimensions vary by polymorph and solvent, the following parameters are representative of the monoclinic forms typical for 5-bromo-isothiazole derivatives (derived from analogous structures like 3-bromoisothiazole-5-carboxylic acid [1] and 2,4-dibromothiazole [2]).

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most probable for centrosymmetric dimers)
    
  • Unit Cell Estimates:

    • 
       Å (Stacking axis)
      
    • 
       Å
      
    • 
       Å
      
  • Z: 4

  • R-Factor (

    
    ):  Expect < 5% for high-quality crystals.
    

Data Interpretation Warning: If you observe a doubled axis or significant disorder, check for "whole molecule disorder" where the isothiazole ring flips 180° (S vs N position). This is common if the Br...N halogen bond is weak or solvent-disrupted.

References

  • Synthesis and Characterization of Bromoisothiazole Acids: Koutentis, P. A., & Ioannidou, H. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[3] Molbank, 2023(1), M1557.[3]

  • Halogen Bonding in Thiazoles (Analogous Systems): Arman, H. D., & Tiekink, E. R. T. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography.

  • Supramolecular Synthons in Isothiazoles: Chakraborty, S., et al. (2023).[4] Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm, 25, 1823-1835.

  • General Principles of Halogen Bonding: Gryl, M., et al. (2015). Comparison of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. Crystal Growth & Design.

Sources

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